molecular formula C10H12O B1266189 2-(2-phenylethyl)oxirane CAS No. 1126-76-7

2-(2-phenylethyl)oxirane

Cat. No.: B1266189
CAS No.: 1126-76-7
M. Wt: 148.2 g/mol
InChI Key: JVGAGAVQROERFI-UHFFFAOYSA-N
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Description

. It consists of a benzene ring attached to a 3,4-epoxybutyl group. This compound is notable for its unique structure, which combines the aromatic properties of benzene with the reactive epoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-phenylethyl)oxirane can be synthesized through various methods. One common approach involves the reaction of styrene oxide with benzyl chloride in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxy group.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Enantioselective Epoxidation

The compound is synthesized through enantioselective epoxidation of alkenes using catalysts like cinchona alkaloid-derived primary amines with aqueous hydrogen peroxide . This method ensures high enantiomeric excess (up to 99%) and is environmentally friendly due to mild conditions and low catalyst loadings .

Synthesis Method Catalyst Conditions Enantiomeric Excess
Weitz-Scheffer-typeCinchona alkaloid-derived primary aminesAqueous H₂O₂, room temperature99%
Peroxidation2,2,2-TrifluoroacetophenoneAqueous H₂O₂, 0°C95%

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., H₂O/H⁺), the epoxide oxygen is protonated, making the carbons more electrophilic. Water attacks the more substituted carbon via an SN2-like mechanism, yielding trans-1,2-diols .

Base-Promoted Hydrolysis

In basic conditions (e.g., NaOH/H₂O), hydroxide ion attacks the less substituted carbon via an SN2 mechanism, also forming trans-diols. This regioselectivity is due to the nucleophile’s preference for less hindered sites .

Grignard Reagents

Grignard reagents (e.g., CH₃MgBr) open the epoxide via SN2 attack on the less substituted carbon, forming alcohols. The reaction proceeds with inversion of configuration at the chiral center .

Amines and Thiols

Amines (e.g., NH₃) and thiols (e.g., HS⁻) also open the epoxide via SN2 mechanisms, favoring attack on the less substituted carbon under basic conditions. Acidic conditions (e.g., HX) may shift regioselectivity to the more substituted carbon .

Regiochemical Outcomes

Nucleophile Conditions Attack Site Product
Water (acidic)H⁺/H₂OMore substitutedTrans-diol
Hydroxide (basic)NaOH/H₂OLess substitutedTrans-diol
Grignard reagentBasicLess substitutedAlcohol

Stereochemical Inversion

SN2 mechanisms result in inversion of configuration at the chiral center, as observed in reactions with cysteine under alkaline conditions . For example, (S)-configured oxirane yields (R,R)- or (S,R)-adducts depending on the nucleophile .

Pharmaceutical Intermediates

The compound serves as a precursor for biologically active molecules, including antiviral agents and neuroprotective drugs . Its chiral center enables enantioselective synthesis of therapeutic targets.

Polymerization

Epoxide ring-opening with alcohols or amines generates polyethers or polyurethanes, used in adhesives and composites .

Scientific Research Applications

Chemical and Industrial Applications

Organic Synthesis
2-(2-phenylethyl)oxirane serves as an important intermediate in organic synthesis. Its epoxide structure allows for various chemical transformations, including:

  • Ring-opening Reactions : The strained three-membered ring can be opened by nucleophiles, leading to the formation of alcohols or other functional groups.
  • Formation of Complex Molecules : It is utilized in constructing complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Polymer Production
In industrial applications, this compound is employed in the production of polymers and resins. Its reactivity allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Biological Applications

Enzyme Inhibition and Protein Modification
The reactive nature of the epoxide group allows this compound to interact with biological macromolecules. This interaction can lead to:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
  • Protein Modification : It can form covalent bonds with amino acid residues in proteins, leading to modifications that may alter protein function.

Pharmaceutical Research
Research into the medicinal properties of this compound has revealed potential therapeutic applications. Studies have indicated that it may possess:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound could exhibit antimicrobial properties against certain pathogens.
  • Neuroprotective Effects : Some studies have explored its potential neuroprotective effects, although more research is needed to establish these claims.

Case Studies and Research Findings

  • Enzyme Activity Modulation : A study demonstrated that this compound could inhibit the activity of certain enzymes involved in metabolic pathways. This inhibition was shown to be concentration-dependent, suggesting potential applications in therapeutic interventions for metabolic disorders.
  • Toxicological Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. For instance, a human health assessment indicated that while the compound exhibits some mutagenic activity in bacterial assays, it did not show significant reproductive toxicity in animal models .
  • Industrial Exposure Studies : Case studies involving workers exposed to epoxy resins containing similar compounds indicated instances of contact dermatitis. These findings highlight the importance of safety measures when handling such reactive chemicals .

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)oxirane involves its reactive epoxy group, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids. The compound can modify the structure and function of these targets, leading to diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(2-phenylethyl)oxirane is unique due to its combination of an aromatic benzene ring and a reactive epoxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .

Biological Activity

2-(2-Phenylethyl)oxirane, also known as phenylethyl epoxide, is a compound characterized by its epoxide functional group, which imparts unique reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is an epoxide that can undergo various chemical reactions due to the strained three-membered ring structure. The following reactions are notable:

  • Oxidation : The epoxide ring can be oxidized to form diols or other oxygenated products.
  • Reduction : Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
  • Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

The biological activity of this compound primarily stems from its ability to interact with nucleophiles in biological systems. The epoxide group is highly reactive and can form covalent bonds with various biomolecules, including proteins and nucleic acids. This interaction can lead to modifications in enzyme activity and cellular processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes through covalent modification.
  • Cellular Effects : It may induce oxidative stress by generating reactive oxygen species (ROS), impacting cell viability and function.
  • Pharmacokinetics : Metabolism occurs primarily in the liver, where cytochrome P450 enzymes play a significant role in processing this compound.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Cytotoxicity : In vitro studies indicate that the compound may exhibit cytotoxic effects on various cancer cell lines, suggesting possible applications in cancer therapy .
  • Neuroprotective Effects : Some derivatives of phenylethyl compounds have shown neuroprotective properties, potentially applicable in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Tyrosinase Inhibition :
    • A study demonstrated that structurally related compounds could inhibit tyrosinase activity, which is crucial for melanin production. This suggests potential applications in skin whitening products .
  • Cytotoxicity in Cancer Cells :
    • Research involving B16F10 melanoma cells showed that exposure to phenylethyl derivatives resulted in significant cytotoxic effects. Concentration-dependent studies indicated that higher doses led to increased cell death, highlighting its potential as an anticancer agent .
  • Oxidative Stress Induction :
    • Experiments indicated that this compound could induce oxidative stress in cellular models, leading to apoptosis in susceptible cell lines. This property may be leveraged for therapeutic strategies against cancer cells that are sensitive to oxidative damage .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservationsReferences
AntimicrobialPotential antimicrobial properties observed
CytotoxicityInduces cell death in B16F10 melanoma cells
Tyrosinase InhibitionInhibits tyrosinase activity
Neuroprotective EffectsPotential neuroprotective properties

Properties

IUPAC Name

2-(2-phenylethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGAGAVQROERFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920840
Record name 2-(2-Phenylethyl)oxirane
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126-76-7
Record name 2-(2-Phenylethyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Epoxybutyl)benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Phenylethyl)oxirane
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Record name 2-(2-phenylethyl)oxirane
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Record name (3,4-EPOXYBUTYL)BENZENE
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Synthesis routes and methods I

Procedure details

A solution of trimethyloxosulphonium iodide (2.64 g.) in dry dimethylsulphoxide (50 ml.) is stirred at 50°-60° C. in an atmosphere of nitrogen and an 80% w/w mineral oil dispersion of sodium hydride (0.36 g.) is added. Stirring and heating are continued until the solution is clear and no more hydrogen is evolved. A solution of 3-phenylpropionaldehyde (1.34 g.) in dry dimethyl sulphoxide (10 ml.) is added and the mixture is stirred at 50°-60° C. in an atmosphere of nitrogen for 3 hours. The mixture is cooled and diluted with water (200 ml.), and the product is obtained by extraction with ethyl acetate (3 × 80 ml.). Removal of the solvent from the combined extracts gives 1,2-epoxy-4-phenylbutane as an oil which is not further purified.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.34 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of m-chloroperbenzoic acid (43.5 g, 151 mmol) in chloroform (250 ml) was treated with 4-phenyl-1-butene (20 g, 151 mmol). The reaction was stirred for 1 hour at room temperature and washed with sodium bicarbonate, sodium sulfite, and saturated sodium chloride. The solution was dried over sodium sulfate and evaporated to dryness to afford 3,4-epoxybutylbenzene (100%).
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Phenylpropionaldehyde (26.8 g.) is added under nitrogen to the ylide prepared from trimethylsulfoxonium iodide (48.4 g.) and sodium hydride (55% dispersion in oil; 9.6 g.) in dry dimethylsulfoxide (200 ml.), according to the procedure in Journal of the American Chemical Society, Vol. 84, page 867 (1962) and Vol. 87, page 1353 (1965). After one hour, the solution was poured into 1 liter of water and the product extracted with ether (3 × 300 ml.). The extract was washed with water (2 × 150 ml.) dried (MgSO4) and evaporated to give an oil, 1,2-epoxy-4-phenylbutane, used directly in the next step.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A modified procedure of Woodward was used (Bernier, D. et al., The Journal of Organic Chemistry 2008, 73, 4229). A stirred solution of 4-phenyl-1-butene 62 (500 mg, 568 μl, 3.78 mmol) in CH2Cl2 (20 ml) was cooled to 0° C. m-CPBA (816 mg, 4.73 mmol) was added as a solid and the reaction mixture was stirred at 0° C. for 1.5 h, then r.t. for 24 h. The reaction mixture was poured into saturated K2CO3 solution (50 ml) and extracted with CH2Cl2 (2×50 ml). The combined organic phases were washed with saturated K2CO3 solution (50 ml) before being dried (MgSO4), filtered and concentrated to give a clear colourless liquid. This material was purified by column chromatography, eluting with petrol/EtOAc (9:1), to give the epoxide 61 (10.2 g, 91%) as a clear colourless liquid. The 1H, 13C, and IR data were consistent with the literature (Mitchell, J. M. et al., Journal of the American Chemical Society 2001, 123, 862; Elings, J. A. et al., European Journal of Organic Chemistry 1999, 1999, 837).
Quantity
568 μL
Type
reactant
Reaction Step One
Quantity
816 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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